molecular formula C15H24N4O3 B2499653 tert-Butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 1353987-41-3

tert-Butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B2499653
CAS No.: 1353987-41-3
M. Wt: 308.382
InChI Key: QUEBXGOZUYKBRM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a piperidine ring, and an aminopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the aminopyrimidine moiety.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

tert-Butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminopyrimidine moiety is known to interact with nucleotide-binding sites, potentially inhibiting enzyme activity. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aminopyrimidine moiety, in particular, allows for specific interactions with biological targets that are not possible with other similar compounds .

Properties

IUPAC Name

tert-butyl 3-[(6-aminopyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)19-6-4-5-11(8-19)9-21-13-7-12(16)17-10-18-13/h7,10-11H,4-6,8-9H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEBXGOZUYKBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=NC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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